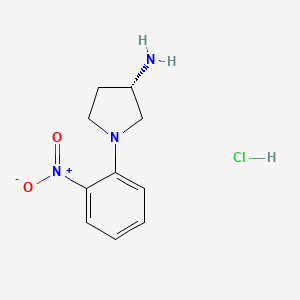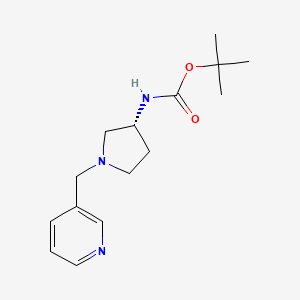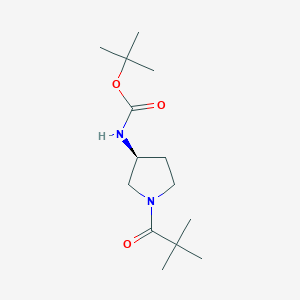![molecular formula C11H14FNO2 B3027399 3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline CAS No. 1286265-25-5](/img/structure/B3027399.png)
3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline
Overview
Description
“3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline” is a chemical compound with the formula C11H14FNO2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline” consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 211.23 .Scientific Research Applications
Chemical Synthesis and Reactions :
- The study by Mävers and Schlosser (1996) demonstrates the synthesis of 3-fluoro-2-quinolones from anilines, which is relevant for understanding the chemical properties and potential synthetic pathways of related compounds (Mävers & Schlosser, 1996).
- Pimenova et al. (2003) explored the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, providing insight into the reactions of fluorinated aniline derivatives (Pimenova et al., 2003).
Docking and QSAR Studies :
- Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies for aniline derivatives as c-Met kinase inhibitors. This research offers insights into the molecular orientations and conformations of these inhibitors, which can be relevant for understanding the properties of similar compounds (Caballero et al., 2011).
Fluorescence Quenching Studies :
- The fluorescence quenching of boronic acid derivatives by aniline in alcohols was studied by Geethanjali et al. (2015), providing information about the interaction of anilines with other chemical compounds, which could be extrapolated to understand the behavior of "3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline" in similar environments (Geethanjali et al., 2015).
Catalytic Systems and Synthesis :
- Zheng and Wang (2019) described a catalytic system for the synthesis of N-arylated amines, which is important for understanding the synthetic pathways and reactions of anilines and their derivatives (Zheng & Wang, 2019).
Synthesis of Novel Compounds and Their Applications :
- The synthesis of novel compounds and their antimicrobial activities, as investigated by Stefancich et al. (1985) and Mistry et al. (2016), can provide insights into the potential biomedical applications of aniline derivatives, including those similar to "3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline" (Stefancich et al., 1985); (Mistry et al., 2016).
Safety and Hazards
In terms of safety and hazards, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .
Future Directions
properties
IUPAC Name |
3-fluoro-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLVHICOCVVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200368 | |
| Record name | Benzenamine, 3-fluoro-2-[(tetrahydro-2-furanyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline | |
CAS RN |
1286265-25-5 | |
| Record name | Benzenamine, 3-fluoro-2-[(tetrahydro-2-furanyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-fluoro-2-[(tetrahydro-2-furanyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



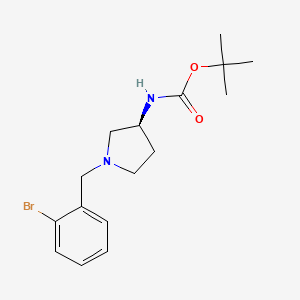
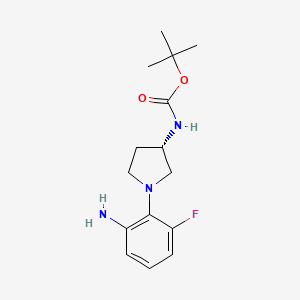

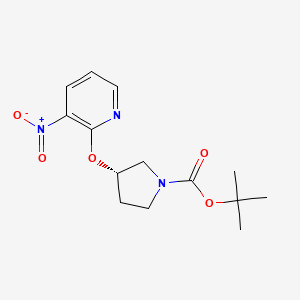
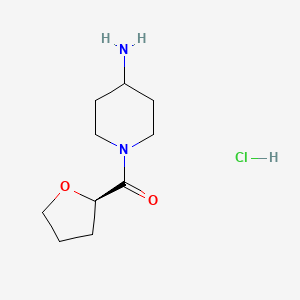

![(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B3027330.png)

